



# MI-136: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

MI-136 is a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI).[1] This interaction is a critical driver in certain types of cancers, particularly MLL-rearranged leukemias and some solid tumors. By disrupting the menin-MLL complex, MI-136 and its analogs represent a targeted therapeutic strategy to inhibit the transcription of key oncogenes such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells.[2] These application notes provide a comprehensive overview of the dosage and administration of MI-136 in in vivo mouse models based on available preclinical data.

### **Mechanism of Action**

MI-136 functions by binding to menin, which prevents its interaction with the MLL protein. In MLL-rearranged leukemias, the MLL fusion proteins require menin to drive the expression of leukemogenic target genes.[3][4] By inhibiting this interaction, MI-136 effectively suppresses the transcription of downstream targets like HOXA9 and MEIS1.[2] Additionally, the menin-MLL interaction has been implicated in other cancers. In prostate cancer, MI-136 can block androgen receptor (AR) signaling.[1] In endometrial cancer, it has been shown to downregulate components of the Hypoxia-Inducible Factor (HIF) pathway.[2][5]



## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo data for  ${\bf MI-136}$  and its analogs.

Table 1: In Vitro Activity of MI-136

| Parameter                              | Value   | Assay                            | Reference |
|----------------------------------------|---------|----------------------------------|-----------|
| IC50 (menin-MLL PPI)                   | 31 nM   | Fluorescence<br>Polarization     | [1]       |
| Kd (menin-MLL PPI)                     | 23.6 nM | Isothermal Titration Calorimetry | [1]       |
| IC50 (LNCaP cells)                     | 5.59 μΜ | Cell Proliferation<br>Assay      | [1]       |
| IC50 (VCaP cells)                      | 7.15 μΜ | Cell Proliferation<br>Assay      | [1]       |
| IC <sub>50</sub> (22rv1 cells)         | 5.37 μΜ | Cell Proliferation<br>Assay      | [1]       |
| IC₅₀ (Endometrial<br>Cancer Organoids) | 4.5 μΜ  | Cell Viability Assay             | [2][5]    |

Table 2: In Vivo Dosage and Administration of MI-136 and Analogs in Mouse Models



| Compoun<br>d | Mouse<br>Model                                          | Dosage   | Administr<br>ation<br>Route | Dosing<br>Schedule         | Outcome                                       | Referenc<br>e |
|--------------|---------------------------------------------------------|----------|-----------------------------|----------------------------|-----------------------------------------------|---------------|
| MI-136       | VCaP Xenografts (Castration -Resistant Prostate Cancer) | 40 mg/kg | Intraperiton<br>eal (IP)    | 5 days a<br>week           | Significant<br>decrease<br>in tumor<br>growth | [1]           |
| MI-463       | MLL-AF9<br>Leukemia                                     | 50 mg/kg | Oral<br>Gavage<br>(p.o.)    | Twice daily<br>for 10 days | ~70%<br>increase in<br>median<br>survival     |               |
| MI-503       | MLL-AF9<br>Leukemia                                     | 80 mg/kg | Oral<br>Gavage<br>(p.o.)    | Twice daily<br>for 10 days | ~45%<br>increase in<br>median<br>survival     | -             |

## **Experimental Protocols**

# Protocol 1: Intraperitoneal (IP) Administration of MI-136 in a Prostate Cancer Xenograft Model

This protocol is based on the study of MI-136 in a castration-resistant VCaP tumor model.[1]

- 1. Materials:
- MI-136
- Vehicle (e.g., DMSO, saline, or a solution of PEG400, Tween 80, and saline)
- Sterile 1 mL syringes with 25-27 gauge needles
- VCaP cells
- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Matrigel (optional)
- 2. Animal Model Preparation:



- VCaP cells are harvested and resuspended in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.
- Subcutaneously inject the VCaP cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- 3. Dosing Solution Preparation:
- Prepare a stock solution of MI-136 in a suitable solvent like DMSO.
- On each treatment day, dilute the stock solution with a sterile vehicle to the final concentration for a 40 mg/kg dose. The final injection volume should be appropriate for the size of the mouse (typically < 200 μL).</li>
- 4. Administration:
- Administer MI-136 or vehicle via intraperitoneal injection at a dose of 40 mg/kg.
- The dosing schedule is 5 consecutive days per week.
- 5. Monitoring and Endpoints:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

## Protocol 2: Oral Gavage (p.o.) Administration of Menin-MLL Inhibitors in a Leukemia Mouse Model

This protocol is based on studies with **MI-136** analogs, MI-463 and MI-503, in an MLL-AF9 leukemia model.

#### 1. Materials:

- MI-136 or its analogs
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Sterile oral gavage needles
- MLL-AF9 leukemia cells
- Syngeneic mice (e.g., C57BL/6)



#### 2. Animal Model Preparation:

- Transplant MLL-AF9 leukemia cells into recipient mice via tail vein injection.
- Allow the leukemia to establish for a set period (e.g., 5 days).
- 3. Dosing Solution Preparation:
- Prepare a suspension of the menin-MLL inhibitor in the oral vehicle at the desired concentration. For example, for a 50 mg/kg dose in a 20g mouse, prepare a solution where 100 μL contains 1 mg of the compound.

#### 4. Administration:

- Administer the compound or vehicle via oral gavage.
- The dosing schedule is twice daily for a specified duration (e.g., 10 consecutive days).
- 5. Monitoring and Endpoints:
- Monitor the mice for signs of leukemia progression and toxicity (e.g., weight loss, ruffled fur, lethargy).
- Track survival of the different treatment groups.
- At specific time points or at the terminal endpoint, collect peripheral blood, bone marrow, and spleen to assess leukemia burden (e.g., by flow cytometry for leukemic markers).

## Signaling Pathways and Visualizations Menin-MLL Interaction and Downstream Effects

The primary mechanism of **MI-136** is the disruption of the menin-MLL interaction, which has diverse downstream effects depending on the cellular context.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]



- 5. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin— MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MI-136: Application Notes and Protocols for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544508#mi-136-dosage-and-administration-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com